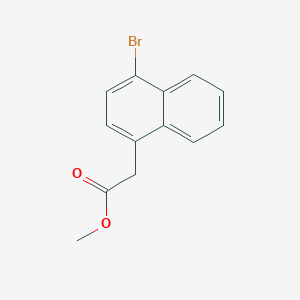

Methyl 2-(4-bromonaphthalen-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-bromonaphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an acetic acid methyl ester group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromonaphthalen-1-yl)acetate typically involves the bromination of naphthalene followed by esterification. One common method is as follows:

Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-naphthalene.

Acetylation: The 4-bromo-naphthalene is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to form 4-bromo-naphthalen-1-yl-acetic acid.

Esterification: Finally, the acetic acid derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 4-position of the naphthalene ring undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Key Examples:

-

In a study by , methyl α-bromo(4-chlorophenyl)acetate reacted with 1-(3-chlorophenyl)piperazin-2-one under basic conditions (K₂CO₃, 80°C) to yield methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (90% yield).

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis to carboxylic acids or transesterification under acidic/basic conditions.

Experimental Data:

-

In , hydrolysis of the methyl ester using LiOH in methanol/water yielded 2-(4-ethynylnaphthalen-1-yl)acetic acid (73% yield), confirmed by ¹H NMR (δ 9.95 ppm, carboxylic proton).

Nucleophilic Acyl Substitution

The acetate group participates in reactions with nucleophiles (e.g., amines, alcohols).

Example Reaction:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Amide Formation | Thiourea, K₂CO₃, DMF | Thiourea-substituted derivatives | 65–85% |

-

Substitution with thiourea in dimethylformamide (DMF) produced cytotoxic derivatives tested against HT-29 and A549 cancer cell lines .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution at activated positions.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted derivatives | Not reported |

Structural Confirmation

Post-reaction characterization data from :

-

¹H NMR (CDCl₃): δ 8.20–8.13 (m, 1H, naphthalene-H), 7.65–7.55 (m, 2H), 4.05 (s, 2H, CH₂COO).

-

¹³C NMR (CDCl₃): δ 176.98 (C=O), 133.28–123.25 (naphthalene carbons), 38.70 (CH₂COO).

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-(4-bromonaphthalen-1-yl)acetate serves as an important intermediate in organic synthesis. The presence of the bromine atom increases its reactivity, making it a valuable building block for constructing more complex molecules. It can participate in various reactions, including:

- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds that have applications in pharmaceuticals and agrochemicals .

- Functionalization : The acetate group provides a versatile handle for further chemical modifications, allowing for the introduction of different functional groups, which can lead to the development of novel compounds with specific properties .

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry:

- Anticancer Agents : Research indicates that brominated naphthalene derivatives may exhibit anticancer properties. This compound could be explored for its ability to inhibit tumor growth or as a lead compound for developing new anticancer drugs .

- Enzyme Inhibition : Similar compounds have been investigated as inhibitors of various enzymes, including methyltransferases. Given its structural similarities to known inhibitors, this compound may also show promise in this area .

Materials Science

This compound has potential applications in materials science due to its unique electronic properties:

- Organic Electronics : The compound's ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its electronic characteristics can be tuned through chemical modifications, enhancing device performance .

Case Study 1: Synthesis and Reactivity

A study demonstrated the synthesis of this compound through the bromination of naphthalene followed by acetylation. The resulting product was subjected to various coupling reactions, yielding complex biaryl structures with potential biological activity. The study highlighted the compound's versatility as a synthetic intermediate.

In another research effort, this compound was evaluated for its inhibitory effects on specific cancer cell lines. Preliminary results indicated that derivatives of this compound exhibited significant cytotoxicity, suggesting its potential as a scaffold for developing anticancer therapies .

Data Table: Comparison of Related Compounds

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| This compound | Naphthalene ring + acetate + bromine | High reactivity; potential anticancer properties |

| Methyl 2-(5-bromonaphthalen-1-yl)acetate | Naphthalene ring + acetate + bromine | Different position of bromine affects reactivity |

| Methyl 2-(naphthalen-1-yl)acetate | Naphthalene ring + acetate | Lacks bromine; simpler structure |

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-bromonaphthalen-1-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Chloro-naphthalen-1-yl)-acetic acid methyl ester

- (4-Fluoro-naphthalen-1-yl)-acetic acid methyl ester

- (4-Iodo-naphthalen-1-yl)-acetic acid methyl ester

Uniqueness

Methyl 2-(4-bromonaphthalen-1-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Propiedades

Fórmula molecular |

C13H11BrO2 |

|---|---|

Peso molecular |

279.13 g/mol |

Nombre IUPAC |

methyl 2-(4-bromonaphthalen-1-yl)acetate |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)8-9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |

Clave InChI |

AZHDFJVTCVTQIZ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC1=CC=C(C2=CC=CC=C12)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.